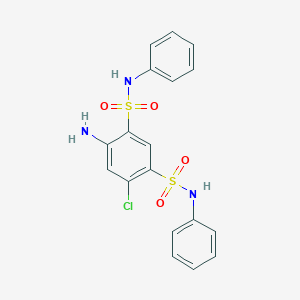

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is a compound with the molecular formula C18H16ClN3O4S2 . It is obtained by treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . This compound is a potent inhibitor of the gastric pathogen, Helicobacter pylori (hpCA) .

Synthesis Analysis

The synthesis of 4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide involves treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . The yield of this process is 80%. Condensation with formic acid gives 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, an important diuretic .Molecular Structure Analysis

The molecular structure of 4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide can be represented by the SMILES string:NC1=CC(Cl)=C(C=C1S(N)(=O)=O)S(N)(=O)=O . Chemical Reactions Analysis

The compound undergoes condensation with formic acid to give 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide . It can also be polymerized on the bare electrode surface using the cyclic voltammetry technique in 1 M H2SO4 solution .Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.7 . It is soluble in DMF and DMSO, but only slightly soluble in ethanol .科学研究应用

Inhibition of Gastric Pathogens

4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide has been identified as a potent inhibitor of the gastric pathogen Helicobacter pylori (hpCA), which is known to cause stomach ulcers and has been linked to stomach cancer .

Synthesis of Deuterated Thiazides

This compound is used in the synthesis of deuterated thiazides, which are a class of diuretics used to treat high blood pressure and edema. The process involves condensation with appropriately labeled aldehydes .

Electrochemical Applications

A method for the electro-polymerization of this compound on a graphite electrode has been developed, allowing for the simultaneous determination of hydroquinone (HQ) and catechol (CC), which are important in environmental monitoring .

Nonlinear Optical Activity

The compound exhibits nonlinear optical activity, which is significant for developing materials with applications in photonics and optoelectronics. The substitution of the sulfonamide group on symmetrical positions facilitates intramolecular charge transfer within the molecule .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-amino-6-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c19-15-11-16(20)18(28(25,26)22-14-9-5-2-6-10-14)12-17(15)27(23,24)21-13-7-3-1-4-8-13/h1-12,21-22H,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDWGOVNMCIHGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(4-acetoxyphenyl)-2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406446.png)

![methyl 5-(2-chlorophenyl)-2-[(5-{3-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406447.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406450.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406455.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406458.png)

![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406459.png)

![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406460.png)

![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406461.png)

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406462.png)

![Methyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B406463.png)

![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406464.png)

![methyl (2E)-5-(4-acetyloxyphenyl)-2-[(4-tert-butylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406465.png)

![2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol](/img/structure/B406467.png)